molecular formula C15H25ClN4O2 B3208478 N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride CAS No. 1050208-15-5

N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride

Cat. No. B3208478
CAS RN: 1050208-15-5
M. Wt: 328.84 g/mol
InChI Key: LNWMJOUNGCVUSY-UHFFFAOYSA-N
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Description

“N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a nitro group and an aniline group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the nitro group, and the attachment of the aniline group . The exact methods would depend on the starting materials and the specific conditions required.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the nitro group, and the aniline group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The nitro group could be reduced to an amine, the piperazine ring could undergo substitution reactions, and the aniline group could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall size and shape of the molecule, and the specific functional groups present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain a piperazine ring act as antagonists at various neurotransmitter receptors .

Safety and Hazards

As with any chemical compound, handling “N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride” would require appropriate safety precautions. The specific risks would depend on the properties of the compound, including its reactivity and toxicity .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promise as a pharmaceutical, for example, future research could involve further testing of its efficacy and safety .

properties

IUPAC Name

N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2.ClH/c1-15(2,3)11-17-13-10-12(4-5-14(13)19(20)21)18-8-6-16-7-9-18;/h4-5,10,16-17H,6-9,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWMJOUNGCVUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050208-15-5
Record name Benzenamine, N-(2,2-dimethylpropyl)-2-nitro-5-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050208-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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